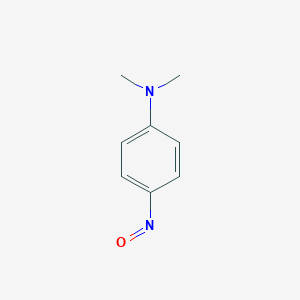
N-ブタン-2,2,3,3-D4
概要
説明
N-Butane-2,2,3,3-D4 is a deuterated form of butane, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C4H6D4, and it has a molecular weight of 62.15 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
科学的研究の応用
N-Butane-2,2,3,3-D4 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of butane in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of butane-related compounds in the body.
Industry: It is used in the production of deuterated solvents and other deuterium-labeled compounds for research and development
準備方法
Synthetic Routes and Reaction Conditions
N-Butane-2,2,3,3-D4 can be synthesized through the catalytic exchange of hydrogen atoms in butane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of N-Butane-2,2,3,3-D4 involves the continuous flow of butane and deuterium gas over a catalyst bed. The reaction conditions are optimized to maximize the exchange of hydrogen with deuterium while minimizing side reactions. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
N-Butane-2,2,3,3-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone or butanoic acid under specific conditions.
Reduction: It can be reduced to form butane.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butanes.
作用機序
The mechanism of action of N-Butane-2,2,3,3-D4 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium atoms can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This property is exploited in various studies to understand reaction mechanisms and pathways .
類似化合物との比較
Similar Compounds
N-Butane: The non-deuterated form of N-Butane-2,2,3,3-D4.
N-Butane-1,1,1,1-D4: Another deuterated form of butane with deuterium atoms at different positions.
N-Butane-2,2,3,3-Tetradeutero: A similar compound with four deuterium atoms but different isotopic labeling.
Uniqueness
N-Butane-2,2,3,3-D4 is unique due to its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. The placement of deuterium atoms at specific positions in the molecule provides valuable information on reaction mechanisms and pathways that cannot be obtained with non-deuterated or differently labeled compounds .
特性
IUPAC Name |
2,2,3,3-tetradeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


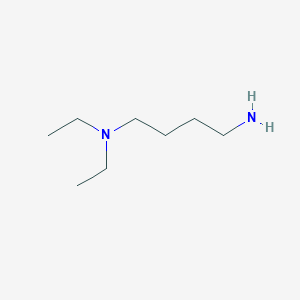
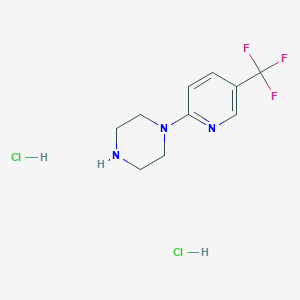
![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
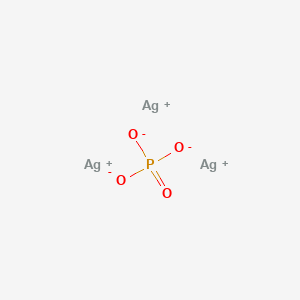




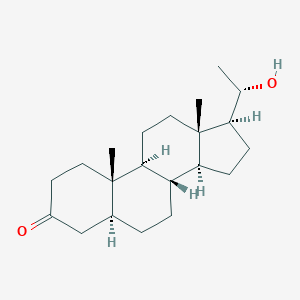
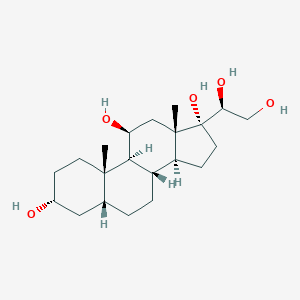
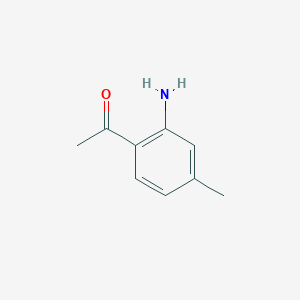
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
